
(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine typically involves the reaction of (S)-pyrrolidin-3-amine with 2,4-dichlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine can be compared with other chiral amines and benzyl-substituted pyrrolidines.
- Examples include (S)-1-(2,4-Dichlorophenyl)pyrrolidin-3-amine and (S)-1-(2,4-Dichlorobenzyl)piperidin-3-amine.
Uniqueness
- The presence of the 2,4-dichlorobenzyl group imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
- The chiral nature of the compound allows for enantioselective interactions, which can be crucial in medicinal chemistry for developing enantiomerically pure drugs.
Propiedades
Fórmula molecular |
C11H14Cl2N2 |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
(3S)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2/t10-/m0/s1 |
Clave InChI |
MXZDRUXYWNYELO-JTQLQIEISA-N |
SMILES isomérico |
C1CN(C[C@H]1N)CC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


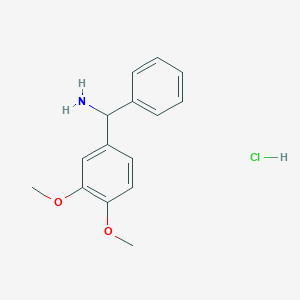
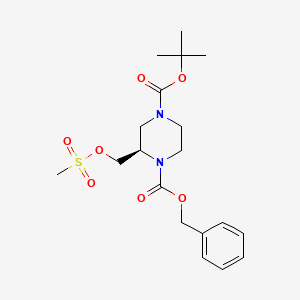
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
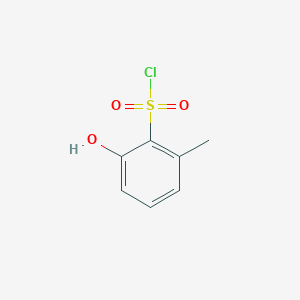

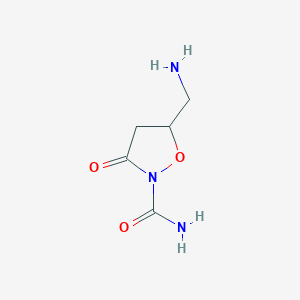
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
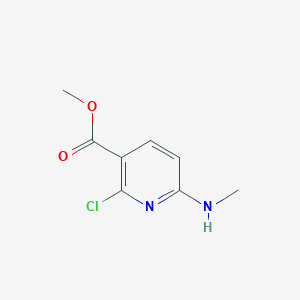
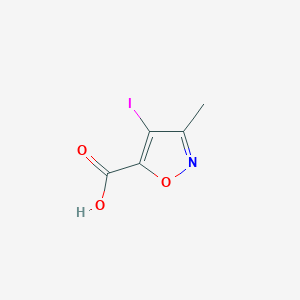
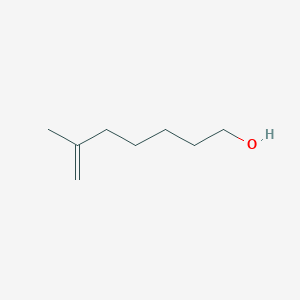
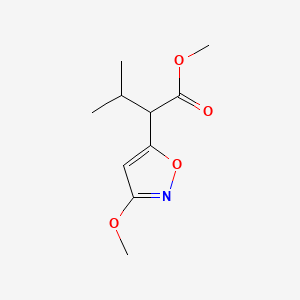

![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)
